Benzamide, N-(2-(diethylamino)ethyl)-N-(4-methylphenyl)-
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Overview
Description
Benzamide, N-(2-(diethylamino)ethyl)-N-(4-methylphenyl)- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a benzamide core with a diethylaminoethyl and a methylphenyl substituent, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-(diethylamino)ethyl)-N-(4-methylphenyl)- typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine, such as aniline, in the presence of a dehydrating agent like thionyl chloride.
Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced through a nucleophilic substitution reaction using diethylamine and an appropriate alkylating agent.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached via a Friedel-Crafts acylation reaction using toluene and an acyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-(diethylamino)ethyl)-N-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-(diethylamino)ethyl)-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological activities. The exact mechanism would depend on the specific context of its use, such as its role as a drug or a research tool.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound with a simpler structure.
N-(2-(diethylamino)ethyl)benzamide: Lacks the methylphenyl group.
N-(4-methylphenyl)benzamide: Lacks the diethylaminoethyl group.
Uniqueness
Benzamide, N-(2-(diethylamino)ethyl)-N-(4-methylphenyl)- is unique due to the presence of both the diethylaminoethyl and methylphenyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
CAS No. |
69243-37-4 |
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Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C20H26N2O/c1-4-21(5-2)15-16-22(19-13-11-17(3)12-14-19)20(23)18-9-7-6-8-10-18/h6-14H,4-5,15-16H2,1-3H3 |
InChI Key |
VAMFGMOQHJNLAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C1=CC=C(C=C1)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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